molecular formula C14H26 B14592404 2,4,4,5,5,7-Hexamethylocta-2,6-diene CAS No. 61499-92-1

2,4,4,5,5,7-Hexamethylocta-2,6-diene

Cat. No.: B14592404
CAS No.: 61499-92-1
M. Wt: 194.36 g/mol
InChI Key: DVAKBDFNKDFVBV-UHFFFAOYSA-N
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Description

2,4,4,5,5,7-Hexamethylocta-2,6-diene is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,5,5,7-Hexamethylocta-2,6-diene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methyl groups under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of methyl groups to the diene structure .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can optimize the reaction rates and product formation. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,4,5,5,7-Hexamethylocta-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,4,5,5,7-Hexamethylocta-2,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4,5,5,7-Hexamethylocta-2,6-diene involves its interaction with molecular targets through its conjugated diene structure. The delocalized π-electrons facilitate reactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance structures formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4,5,5,7-Hexamethylocta-2,6-diene is unique due to its high degree of methyl substitution, which enhances its stability and reactivity compared to less substituted dienes. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

61499-92-1

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

2,4,4,5,5,7-hexamethylocta-2,6-diene

InChI

InChI=1S/C14H26/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3

InChI Key

DVAKBDFNKDFVBV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C(C)(C)C=C(C)C)C

Origin of Product

United States

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